molecular formula C15H20N4O2 B11447908 6-Tert-butyl-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5-ol

6-Tert-butyl-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5-ol

Cat. No.: B11447908
M. Wt: 288.34 g/mol
InChI Key: GEYGLXYWMCGHGO-UHFFFAOYSA-N
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Description

6-Tert-butyl-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5-ol is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of a tert-butyl group, an ethoxyphenyl group, and an amino group attached to the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5-ol typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a base.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through nucleophilic aromatic substitution reactions.

    Amination: The amino group can be introduced through amination reactions using appropriate amines.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

6-Tert-butyl-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5-ol has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one: A similar triazine compound with a mercapto group instead of an ethoxyphenyl group.

    4-Amino-6-tert-butyl-3-thioxo-1,2,4-triazin-5-one: Another triazine compound with a thioxo group.

Uniqueness

6-Tert-butyl-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5-ol is unique due to the presence of the ethoxyphenyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

6-tert-butyl-3-(4-ethoxyanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C15H20N4O2/c1-5-21-11-8-6-10(7-9-11)16-14-17-13(20)12(18-19-14)15(2,3)4/h6-9H,5H2,1-4H3,(H2,16,17,19,20)

InChI Key

GEYGLXYWMCGHGO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)C(C)(C)C

Origin of Product

United States

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